molecular formula C7H8NNaO3 B044072 (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt CAS No. 117858-73-8

(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt

Cat. No. B044072
M. Wt: 177.13 g/mol
InChI Key: QUSUNINJKBHEKM-JBUOLDKXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as cefoxitin, which is a second-generation cephalosporin antibiotic. Cefoxitin is widely used in the treatment of bacterial infections, including respiratory tract, urinary tract, and skin infections.2.0]heptane-2-carboxylic acid sodium salt.

Mechanism Of Action

(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the penicillin-binding proteins (PBPs) present in the bacterial cell wall, thereby preventing the cross-linking of peptidoglycan strands. This results in the weakening of the bacterial cell wall, leading to cell death.

Biochemical And Physiological Effects

(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt has been found to have a low toxicity profile and is generally well-tolerated by patients. However, it may cause some side effects, including nausea, vomiting, and diarrhea.

Advantages And Limitations For Lab Experiments

The advantages of using (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt in lab experiments include its broad-spectrum activity against bacterial infections, its low toxicity profile, and its availability in various formulations. However, its limitations include the development of bacterial resistance and the potential for cross-reactivity with other antibiotics.

Future Directions

The future directions for (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt include the development of new formulations and delivery methods to enhance its efficacy and reduce its side effects. In addition, further research is needed to understand its mechanism of action and to identify new targets for its use in cancer treatment and as a diagnostic tool for bacterial infections. Furthermore, the development of combination therapies involving (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt and other antibiotics may help to overcome the issue of bacterial resistance.

Synthesis Methods

The synthesis of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt involves the reaction of 7-aminocephalosporanic acid with 2-oxo-5-phenyl-1,3-oxazolidine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt has been extensively studied for its potential applications in various fields. It has been found to be effective against a wide range of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. In addition, it has also been investigated for its potential use in cancer treatment and as a diagnostic tool for bacterial infections.

properties

CAS RN

117858-73-8

Product Name

(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt

Molecular Formula

C7H8NNaO3

Molecular Weight

177.13 g/mol

IUPAC Name

sodium;(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C7H9NO3.Na/c9-6-3-4-1-2-5(7(10)11)8(4)6;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1/t4-,5+;/m1./s1

InChI Key

QUSUNINJKBHEKM-JBUOLDKXSA-M

Isomeric SMILES

C1C[C@H](N2[C@H]1CC2=O)C(=O)[O-].[Na+]

SMILES

C1CC(N2C1CC2=O)C(=O)[O-].[Na+]

Canonical SMILES

C1CC(N2C1CC2=O)C(=O)[O-].[Na+]

synonyms

(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt

Origin of Product

United States

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